molecular formula C9H11NO3 B8494024 2,3-Dimethyl-6-nitrobenzenemethanol

2,3-Dimethyl-6-nitrobenzenemethanol

Cat. No. B8494024
M. Wt: 181.19 g/mol
InChI Key: HBZVGKAFFVCHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04668686

Procedure details

A solution of 2,3-dimethyl-6-nitrobenzenemethanol (34.88 g, 0.192 mole) in dichloromethane (150 mL) was added to a stirred mixture of pyridinium chlorochromate (62.2 g, 0.288 mole) in dichloromethane (250 ml). The mixture was stirred vigorously for 4 hours, diluted with diethyl ether (500 mL) and the organic layer decanted. The residue was washed with diethyl ether (500 mL) and the combined organic solution filtered through a plug of silica gel (6"×11/2"). Evaporation of the solvent afforded 2,3-dimethyl-6-nitrobenzaldehyde (32.08 g, 93%). An analytical sample was prepared by crystallizing from diisopropyl ether and had m.p. 66°-68° C.
Quantity
34.88 g
Type
reactant
Reaction Step One
Quantity
62.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[CH2:12][OH:13].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl.C(OCC)C>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[CH:12]=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
34.88 g
Type
reactant
Smiles
CC1=C(C(=CC=C1C)[N+](=O)[O-])CO
Name
Quantity
62.2 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer decanted
WASH
Type
WASH
Details
The residue was washed with diethyl ether (500 mL)
FILTRATION
Type
FILTRATION
Details
the combined organic solution filtered through a plug of silica gel (6"×11/2")
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C=O)C(=CC=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 32.08 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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